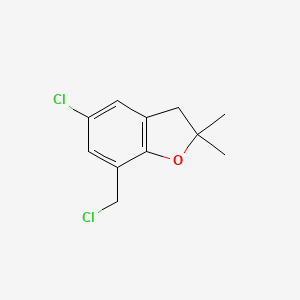![molecular formula C17H15BrN2O2 B13926486 Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide CAS No. 62235-58-9](/img/structure/B13926486.png)
Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide: is a pyridinium salt that features a quinoline moiety and an ethoxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide typically involves the reaction of quinoline derivatives with ethyl bromoacetate in the presence of a base. The reaction is carried out under inert conditions to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired pyridinium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding dihydropyridine form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide is used as a precursor in the synthesis of complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and is employed in various organic transformations .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines, making it a candidate for further drug development .
Medicine: The compound’s unique structure allows it to interact with biological targets, making it a potential therapeutic agent. Research is ongoing to explore its efficacy and safety in medical applications .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The quinoline moiety plays a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- 1-Benzyl-3-ethoxycarbonyl-pyridinium, bromide
- 1-(2-Ethoxycarbonyl-benzyl)-pyridinium, bromide
- 1-Methoxycarbonyl-3-methyl-pyridinium, bromide
Comparison: Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide is unique due to the presence of the quinoline moiety, which imparts distinct chemical and biological properties. Compared to other pyridinium salts, it exhibits higher stability and reactivity, making it more versatile in various applications .
Eigenschaften
CAS-Nummer |
62235-58-9 |
|---|---|
Molekularformel |
C17H15BrN2O2 |
Molekulargewicht |
359.2 g/mol |
IUPAC-Name |
ethyl 3-pyridin-1-ium-1-ylquinoline-2-carboxylate;bromide |
InChI |
InChI=1S/C17H15N2O2.BrH/c1-2-21-17(20)16-15(19-10-6-3-7-11-19)12-13-8-4-5-9-14(13)18-16;/h3-12H,2H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GRJJDJVBPACFTQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C=C1[N+]3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester](/img/structure/B13926406.png)
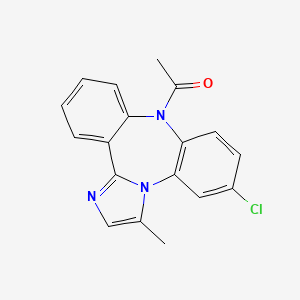
![n-[2-(2-Fluorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13926426.png)
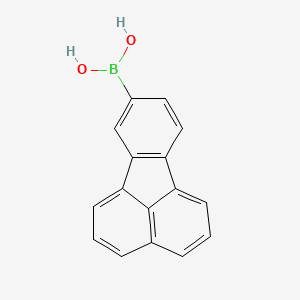

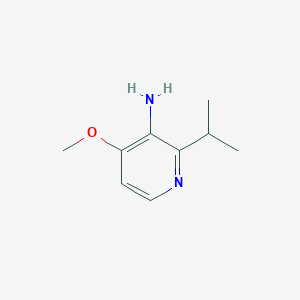

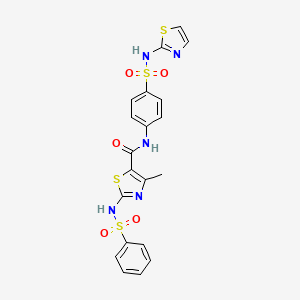
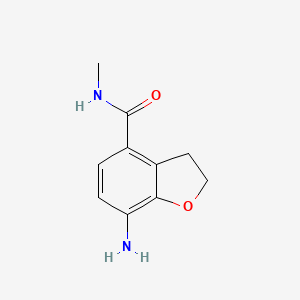

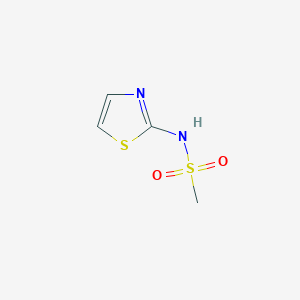
![5-(1,5-Dimethyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926473.png)
